(2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 7-ethoxy-2H-chromene-3-carboxylic acid with 2-methoxyaniline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Amines.
- Substitution products: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.
Biology: In biological research, it is explored for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: In the industrial sector, it may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- (2Z)-7-ethoxy-2-[(2-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-7-ethoxy-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-7-ethoxy-2-[(2-nitrophenyl)imino]-2H-chromene-3-carboxamide
Uniqueness: The presence of the methoxy group in (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
7-ethoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-13-9-8-12-10-14(18(20)22)19(25-17(12)11-13)21-15-6-4-5-7-16(15)23-2/h4-11H,3H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRHYBPFNRDCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3OC)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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